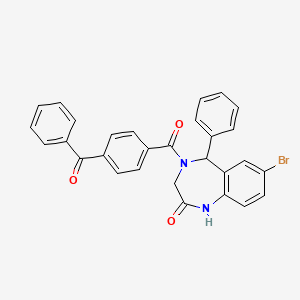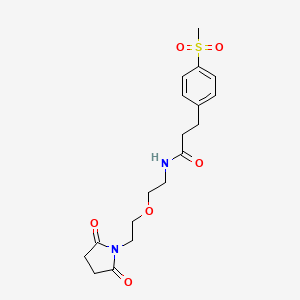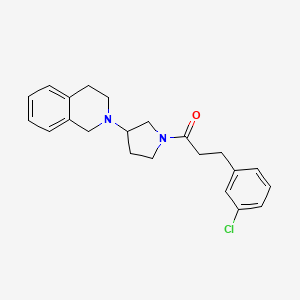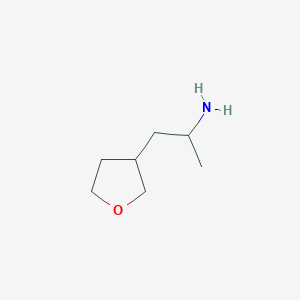
4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the 1,4-benzodiazepin-2-one structure, which is a core structure found in many pharmaceuticals, including certain types of tranquilizers . The benzodiazepine ring system is fused to a benzene ring (phenyl group), and it has various substituents, including a bromine atom and benzoyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and a seven-membered diazepine ring. The presence of the bromine atom and benzoyl groups would also influence the overall structure .Chemical Reactions Analysis
Benzodiazepines, in general, can undergo various reactions including hydrolysis, reduction, and acylation . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzodiazepines are typically crystalline solids that are insoluble in water . The presence of the bromine atom and benzoyl groups could influence properties such as melting point, boiling point, and solubility .Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the P2X7 receptor . The P2X7 receptor is a purinergic receptor that plays a crucial role in infection, inflammation, and cell death .
Mode of Action
The compound, also known as BzATP, interacts with the P2X7 receptor, leading to its activation . This activation triggers the processing and release of the pro-inflammatory cytokine interleukin (IL)-1β . The exact underlying mechanisms remain poorly understood .
Biochemical Pathways
Upon activation of the P2X7 receptor by BzATP, several biochemical pathways are affected. One of these is the NLRP3 inflammasome pathway . .
Another pathway involves the activation of protein kinase D (PKD) and p42/p44 mitogen-activated protein kinase (MAPK) downstream of protein kinase C . These kinases are involved in cellular signaling initiated by P2X7 receptors .
Pharmacokinetics
It’s known that the compound can affect the cytosolic ph (ph i) in cells . This suggests that the compound can permeate the plasma membrane and interact with intracellular targets .
Result of Action
The activation of the P2X7 receptor by this compound leads to an increase in IL-1β release . This can have various effects, including facilitating antibacterial and antiviral effects, and contributing to inflammatory and autoimmune diseases . Additionally, the compound can cause an elevation of cytosolic free Ca2+ in cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of triethylamine in solutions of BzATP can lead to an increase in pH i . This effect may confound the assessment of the outcomes of P2X7 activation by BzATP in different systems .
Propriétés
IUPAC Name |
4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21BrN2O3/c30-23-15-16-25-24(17-23)27(19-7-3-1-4-8-19)32(18-26(33)31-25)29(35)22-13-11-21(12-14-22)28(34)20-9-5-2-6-10-20/h1-17,27H,18H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAZTUOOKPITOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2908639.png)

![7-[(4-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2908642.png)


![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-chlorophenyl)methanone](/img/structure/B2908648.png)



![3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2908655.png)
![N-(3-chlorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2908656.png)

![3-(2-methoxyethyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2908659.png)
![1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2908660.png)